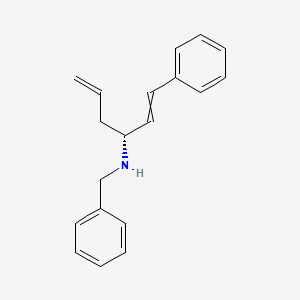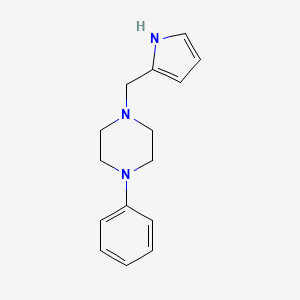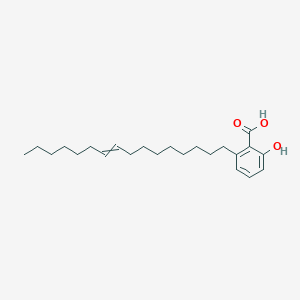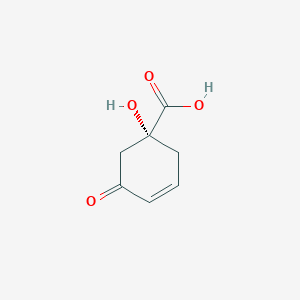![molecular formula C16H19NO B14240704 Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- CAS No. 369657-07-8](/img/structure/B14240704.png)
Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a phenylethyl group and two methyl groups attached to the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with a phenylethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the pyrrole ring can react with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids, Lewis acids as catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms involving pyrrole derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
相似化合物的比较
Ethanone, 1-(3,5-dimethylpyrazinyl)-: Similar in structure but contains a pyrazine ring instead of a pyrrole ring.
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar but lacks the phenylethyl group.
Ethanone, 1-[(2R,5S)-2,5-dimethyl-1-piperazinyl]-: Contains a piperazine ring instead of a pyrrole ring.
Uniqueness: Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]- is unique due to the presence of both the phenylethyl group and the specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
369657-07-8 |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC 名称 |
1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H19NO/c1-11-10-16(14(4)18)13(3)17(11)12(2)15-8-6-5-7-9-15/h5-10,12H,1-4H3/t12-/m1/s1 |
InChI 键 |
TVFZWKHIVNLBRD-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=C(N1[C@H](C)C2=CC=CC=C2)C)C(=O)C |
规范 SMILES |
CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)

![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)


![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
